![molecular formula C22H26BrN5O2 B2666257 3-(4-bromobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-23-4](/img/structure/B2666257.png)
3-(4-bromobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-(4-bromobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H26BrN5O2 and its molecular weight is 472.387. The purity is usually 95%.
BenchChem offers high-quality 3-(4-bromobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers synthesized a library of N-9- and N-7-substituted 1,2,3-triazole analogues based on the 2,6-di-substituted purine scaffold. These analogues were screened for in vitro cytotoxic activity against several human cancer cell lines, including colon (HCT-1), leukemia (THP-1), neuroblastoma (IMR-32), and lung (A-549) cells. Notably, compounds like 9a, 9b, and 9e demonstrated remarkable potency, with compound 9a showing IC50 values of 0.08 μM against THP-1 and 0.4 μM against A-549 cell lines .
Antiviral Applications
Purine-based compounds often exhibit antiviral properties. While the specific antiviral activity of this compound needs further exploration, it shares a structural resemblance with established antiviral drugs. For instance, acyclovir and ganciclovir are purine-based agents effective against herpes viruses and AIDS, respectively. Investigating the antiviral potential of this compound could yield promising results .
Kinase Inhibition
The compound’s unique structure may allow it to interact with kinases involved in cell signaling pathways. Kinase inhibitors play a crucial role in cancer therapy by disrupting aberrant signaling cascades. Further studies are warranted to evaluate its kinase inhibition profile and potential therapeutic applications .
Drug Delivery Systems
The compound’s lipophilic nature and unique structure make it an interesting candidate for drug delivery systems. Researchers could explore its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects.
properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-8-10-16(23)11-9-15)27-13-5-12-26(21(27)24-19)17-6-3-2-4-7-17/h8-11,17H,2-7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNVPFYRWGJCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Br)N4CCCN(C4=N2)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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